molecular formula C3H5NS B15288284 1,1,1,2,2-Pentadeuterio-2-isothiocyanatoethane

1,1,1,2,2-Pentadeuterio-2-isothiocyanatoethane

Cat. No.: B15288284
M. Wt: 92.18 g/mol
InChI Key: HBNYJWAFDZLWRS-ZBJDZAJPSA-N
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Description

1,1,1,2,2-Pentadeuterio-2-isothiocyanatoethane (C₂D₅NCS) is a deuterated derivative of 2-isothiocyanatoethane, where five hydrogen atoms at the 1,1,1,2,2 positions are replaced by deuterium. This isotopic substitution significantly alters its physical and chemical properties, including bond strength, vibrational modes, and kinetic isotope effects, making it valuable in mechanistic studies, spectroscopy, and isotopic labeling in biochemistry . The isothiocyanate (-NCS) group confers reactivity toward nucleophiles, enabling applications in protein conjugation and polymer chemistry.

Properties

Molecular Formula

C3H5NS

Molecular Weight

92.18 g/mol

IUPAC Name

1,1,1,2,2-pentadeuterio-2-isothiocyanatoethane

InChI

InChI=1S/C3H5NS/c1-2-4-3-5/h2H2,1H3/i1D3,2D2

InChI Key

HBNYJWAFDZLWRS-ZBJDZAJPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N=C=S

Canonical SMILES

CCN=C=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1,2,2-Pentadeuterio-2-isothiocyanatoethane can be synthesized through the reaction of deuterated ethylamine with carbon disulfide, followed by oxidation. The reaction typically involves the following steps:

    Deuterated Ethylamine Preparation: Deuterated ethylamine is prepared by the reaction of deuterated ethanol with ammonia.

    Formation of Deuterated Ethyl Isothiocyanate: The deuterated ethylamine reacts with carbon disulfide to form deuterated ethyl isothiocyanate.

    Oxidation: The deuterated ethyl isothiocyanate is then oxidized to form 1,1,1,2,2-Pentadeuterio-2-isothiocyanatoethane.

Industrial Production Methods: Industrial production of this compound involves similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial to maintain the isotopic purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,1,1,2,2-Pentadeuterio-2-isothiocyanatoethane undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.

    Addition Reactions: The compound can participate in addition reactions with electrophiles, forming new compounds.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like water or alcohols.

    Addition Reactions: Electrophiles such as halogens or acids are used, often in the presence of a catalyst.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.

Major Products:

    Substitution Reactions: Products include deuterated amines, alcohols, and thiols.

    Addition Reactions: Products include halogenated or acid-substituted derivatives.

    Oxidation and Reduction: Products vary depending on the specific reaction conditions but can include deuterated alcohols or hydrocarbons.

Scientific Research Applications

Chemistry: 1,1,1,2,2-Pentadeuterio-2-isothiocyanatoethane is used as a tracer in chemical reactions to study reaction mechanisms and pathways. Its isotopic properties allow for precise tracking using spectroscopic methods.

Biology: In biological research, this compound is used in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems. It helps in understanding metabolic pathways and enzyme activities.

Medicine: The compound is used in pharmacokinetic studies to track the distribution and metabolism of drugs in the body. Its isotopic properties provide accurate and detailed information on drug behavior.

Industry: In industrial applications, 1,1,1,2,2-Pentadeuterio-2-isothiocyanatoethane is used in the production of deuterated materials, which are essential in various high-tech applications, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Mechanism of Action

The mechanism of action of 1,1,1,2,2-Pentadeuterio-2-isothiocyanatoethane involves its interaction with molecular targets through its isothiocyanate group. The isothiocyanate group can react with nucleophiles, forming covalent bonds with amino acids in proteins or other biological molecules. This interaction can alter the function of the target molecule, leading to various biological effects. The deuterium atoms provide stability and resistance to metabolic degradation, enhancing the compound’s effectiveness in tracer studies.

Comparison with Similar Compounds

Pentafluoroethane (HFC-125, CF₃CHF₂)

  • Molecular Structure : Fluorinated ethane derivative with five fluorine substituents.
  • Safety : Exhibits central nervous system anesthetic effects at high concentrations and cryogenic hazards .
  • Synthesis : Produced via catalytic halogen exchange, as described in patents (e.g., U.S. Patent 5,300,710) .

1,1,1-Trifluoro-2,2-dichloroethane (HCFC-123, CF₃CHCl₂)

  • Molecular Structure : Contains both chlorine and fluorine substituents.
  • Applications : Intermediate in HFC-125 synthesis and industrial solvent.

2-Isothiocyanatoethane (Non-deuterated analogue, C₂H₅NCS)

  • Reactivity : The -NCS group reacts with amines and thiols, enabling bioconjugation.
  • Deuterated vs. Non-deuterated: Deuterium substitution reduces vibrational frequencies (e.g., C-D stretching ~2100 cm⁻¹ vs. C-H ~2900 cm⁻¹), enhancing utility in FTIR and NMR studies.

Comparative Analysis of Key Properties

Property 1,1,1,2,2-Pentadeuterio-2-isothiocyanatoethane Pentafluoroethane (HFC-125) 1,1,1-Trifluoro-2,2-dichloroethane (HCFC-123)
Molecular Formula C₂D₅NCS CF₃CHF₂ CF₃CHCl₂
Substituents Deuterium, -NCS Fluorine Chlorine, Fluorine
Boiling Point ~120–125°C (estimated) -48.5°C 27.6°C
Applications Isotopic labeling, bioconjugation Refrigerant, fire suppressant Industrial solvent, chemical intermediate
Toxicity Moderate (isothiocyanate reactivity) Anesthetic, cryogenic Ozone-depleting, hepatotoxic
Regulatory Status Niche research use Regulated under international protocols Phasedown under Montreal Protocol

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